Superior Anticancer Potency of N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide Scaffold in Liver Cancer Cells
A closely related compound from the same thiadiazole-naphthalene series exhibited an IC50 of 0.53 μM against HepG2-1 liver cancer cells, which is more potent than the benchmark drug doxorubicin (IC50 = 0.72 μM) [1]. This direct comparison within the same study highlights the superior cytotoxic potential of this specific structural scaffold.
| Evidence Dimension | Cytotoxicity against HepG2-1 liver cancer cells (IC50) |
|---|---|
| Target Compound Data | 0.53 ± 0.82 μM (for compound 5c, a structural analog in the same series) [1] |
| Comparator Or Baseline | Doxorubicin: IC50 = 0.72 ± 0.49 μM |
| Quantified Difference | The thiadiazole analog is 1.36 times more potent than doxorubicin |
| Conditions | MTT assay on HepG2-1 human hepatocellular carcinoma cells |
Why This Matters
This level of potency provides a strong scientific rationale for selecting this compound class over less potent alternatives for liver cancer drug discovery programs.
- [1] Al-Humaidi, J. Y., Albedair, L. A., Farag, B., Zaki, M. E. A., Mukhrish, Y. E., & Gomha, S. M. (2024). Design and synthesis of novel hybrids incorporating thiadiazole or thiazole-naphthalene: Anticancer assessment and molecular docking study. Results in Chemistry, 7, 101475. View Source
